

# potential therapeutic targets for 4-Fluoro-1H-indazole-6-carboxylic acid

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## Compound of Interest

Compound Name: 4-Fluoro-1H-indazole-6-carboxylic acid

Cat. No.: B1343665

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## The Indazole Scaffold: A Privileged Core for Novel Therapeutics

An In-Depth Technical Guide on the Potential Therapeutic Targets for Derivatives of **4-Fluoro-1H-indazole-6-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of molecules derived from the versatile building block, **4-Fluoro-1H-indazole-6-carboxylic acid**. While this compound itself is primarily a synthetic intermediate, the indazole core it possesses is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with significant pharmacological activity. This document outlines the key therapeutic areas where indazole derivatives have shown promise, details the specific molecular targets, provides quantitative data where available, and describes relevant experimental methodologies.

## Introduction to 4-Fluoro-1H-indazole-6-carboxylic acid and the Indazole Moiety

**4-Fluoro-1H-indazole-6-carboxylic acid** is a fluorinated indazole derivative that serves as a crucial starting material in the synthesis of complex, biologically active molecules.<sup>[1]</sup> Its structure, featuring a carboxylic acid group and a fluorine atom on the indazole scaffold, makes

it an ideal intermediate for developing potent and selective therapeutic agents. The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the design of drugs targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Key Therapeutic Areas and Molecular Targets

The indazole scaffold has been successfully utilized to develop inhibitors and modulators for a variety of molecular targets. The following sections detail the most prominent of these, categorized by therapeutic area.

### Oncology

The development of kinase inhibitors is a major focus in cancer therapy, and the indazole core has proven to be a highly effective scaffold for this purpose.[\[7\]](#) Derivatives of indazole have been shown to target a range of protein kinases involved in tumor growth, proliferation, and angiogenesis.

Key Kinase Targets:

- Polo-like kinase 4 (PLK4): A critical regulator of centriole duplication, its overexpression is linked to several cancers. Indazole-based compounds have been developed as potent PLK4 inhibitors.[\[8\]](#)
- Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors. Axitinib, an indazole-containing drug, is a potent VEGFR inhibitor.[\[8\]](#)
- Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The indazole framework has been used to design FGFR inhibitors.[\[9\]](#)
- Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, particularly in non-small cell lung cancer.
- c-Met: A receptor tyrosine kinase that plays a role in tumor invasion and metastasis.
- Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.

- Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation. [\[10\]](#)
- Akt (Protein Kinase B): A central node in signaling pathways that promote cell survival and growth.

#### Quantitative Data for Indazole-Based Kinase Inhibitors

Compound Class	Target Kinase(s)	IC50/Ki (nM)	Reference
Indazole Derivative	PLK4	Ki = 4.2	<a href="#">[8]</a>
Indazole-Pyridine Analogue	Akt	Ki = 0.16	
3-(pyrazin-2-yl)-1H-indazole derivative	Pim-1	IC50 = 0.4	<a href="#">[10]</a>
3-(pyrazin-2-yl)-1H-indazole derivative	Pim-2	IC50 = 1.1	<a href="#">[10]</a>
3-(pyrazin-2-yl)-1H-indazole derivative	Pim-3	IC50 = 0.4	<a href="#">[10]</a>
3-Aminoindazole Derivative (Entrectinib)	Anaplastic Lymphoma Kinase (ALK)	IC50 = 12	<a href="#">[10]</a>

## Inflammatory Diseases

Indazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.[\[11\]](#)[\[12\]](#)[\[13\]](#) This includes the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

#### Key Anti-inflammatory Targets:

- Cyclooxygenase-2 (COX-2): A key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.[\[14\]](#)

- Calcium-Release Activated Calcium (CRAC) Channels: These channels play a crucial role in the activation of mast cells, which release pro-inflammatory mediators. Indazole-3-carboxamides have been identified as potent CRAC channel blockers.[15]
- Pro-inflammatory Cytokines: Indazole compounds have been shown to inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-1 beta (IL-1 $\beta$ ).[12]

#### Quantitative Data for Indazole-Based Anti-Inflammatory Agents

Compound Class	Target/Assay	IC50 ( $\mu$ M)	Reference
Indazole-3-carboxamide (12d)	CRAC Channel (Calcium Influx)	0.67	[15]
Indazole-3-carboxamide (12d)	TNF- $\alpha$ Production	0.28	[15]
Indazole	TNF- $\alpha$ Inhibition	220.11	[12]
5-Aminoindazole	TNF- $\alpha$ Inhibition	230.19	[12]
6-Nitroindazole	IL-1 $\beta$ Inhibition	100.75	[12]

## Neurological Disorders

The indazole scaffold is also being explored for the treatment of neurodegenerative diseases and other neurological conditions.[9][16]

#### Key Neurological Targets:

- Monoamine Oxidase (MAO): Indazole derivatives have been investigated as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of Parkinson's disease and depression.[9]
- Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. The LRRK2 antagonist MLi-2, an indazole-based compound, has shown efficacy in preclinical models.[9]

- Voltage-gated Sodium Channels: Modulation of these channels is a therapeutic strategy for various neurological disorders. Oxadiazolylindazole compounds have been identified as neuroprotective sodium channel modulators.[17]

## Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds. Below are generalized protocols for key assays used to characterize indazole derivatives.

### Kinase Inhibition Assay (General Protocol)

This protocol describes a typical *in vitro* assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against a specific protein kinase.

- Reagents and Materials:
  - Recombinant human kinase
  - Kinase-specific substrate (peptide or protein)
  - ATP (Adenosine triphosphate)
  - Kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - Test compound (solubilized in DMSO)
  - Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
  - Microplate (e.g., 384-well)
- Procedure:
  1. Prepare serial dilutions of the test compound in DMSO.
  2. Add a small volume of the diluted compound to the wells of the microplate.
  3. Add the kinase and substrate solution to the wells.

4. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
5. Initiate the kinase reaction by adding ATP.
6. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
7. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
8. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
9. Calculate the percent inhibition for each compound concentration relative to a no-compound control.
10. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Cellular Anti-Inflammatory Assay (TNF- $\alpha$ Secretion)

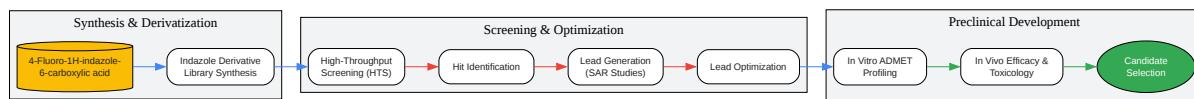
This protocol outlines a cell-based assay to measure the inhibitory effect of a compound on the secretion of the pro-inflammatory cytokine TNF- $\alpha$ .

- Reagents and Materials:
  - Human monocytic cell line (e.g., THP-1) or primary immune cells
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - LPS (Lipopolysaccharide) to stimulate cytokine release
  - Test compound (solubilized in DMSO)
  - TNF- $\alpha$  ELISA kit
  - 96-well cell culture plate
- Procedure:
  1. Seed the cells in a 96-well plate and allow them to adhere overnight.

2. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
3. Stimulate the cells with LPS to induce TNF- $\alpha$  production.
4. Incubate for a defined period (e.g., 4-6 hours).
5. Centrifuge the plate to pellet the cells and collect the supernatant.
6. Quantify the amount of TNF- $\alpha$  in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
7. Calculate the percent inhibition of TNF- $\alpha$  secretion for each compound concentration compared to the LPS-stimulated control.
8. Determine the IC50 value from the dose-response curve.

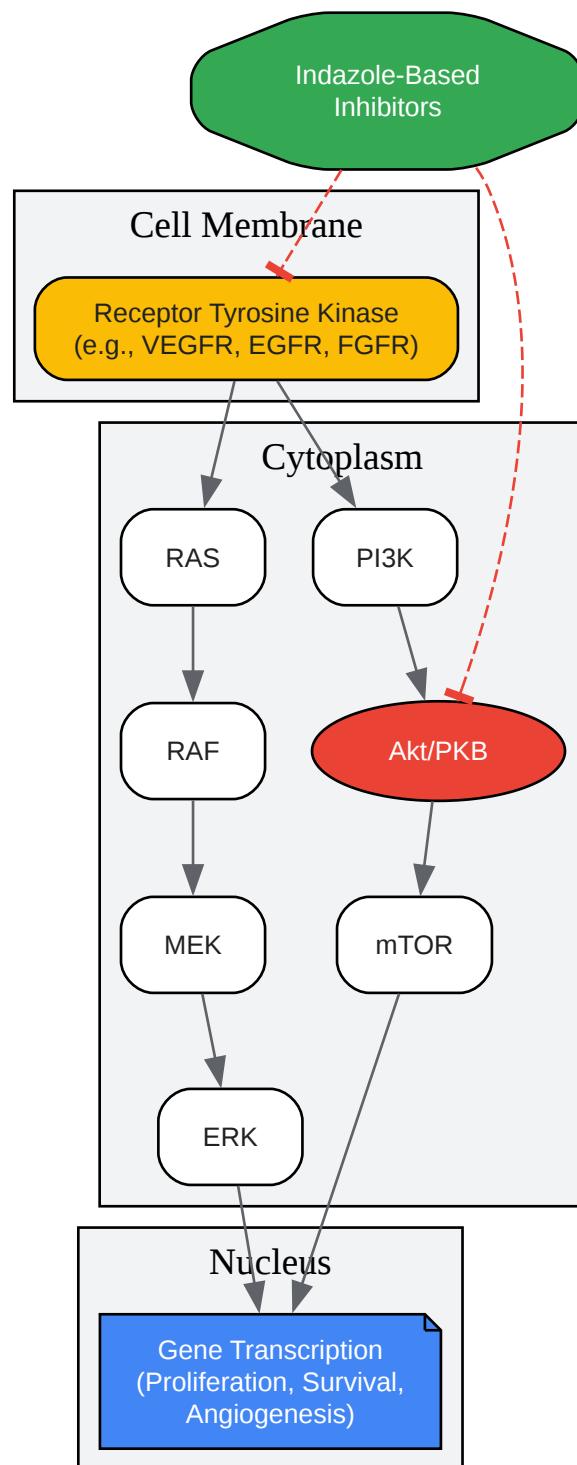
## Visualizations: Signaling Pathways and Drug Discovery Workflow

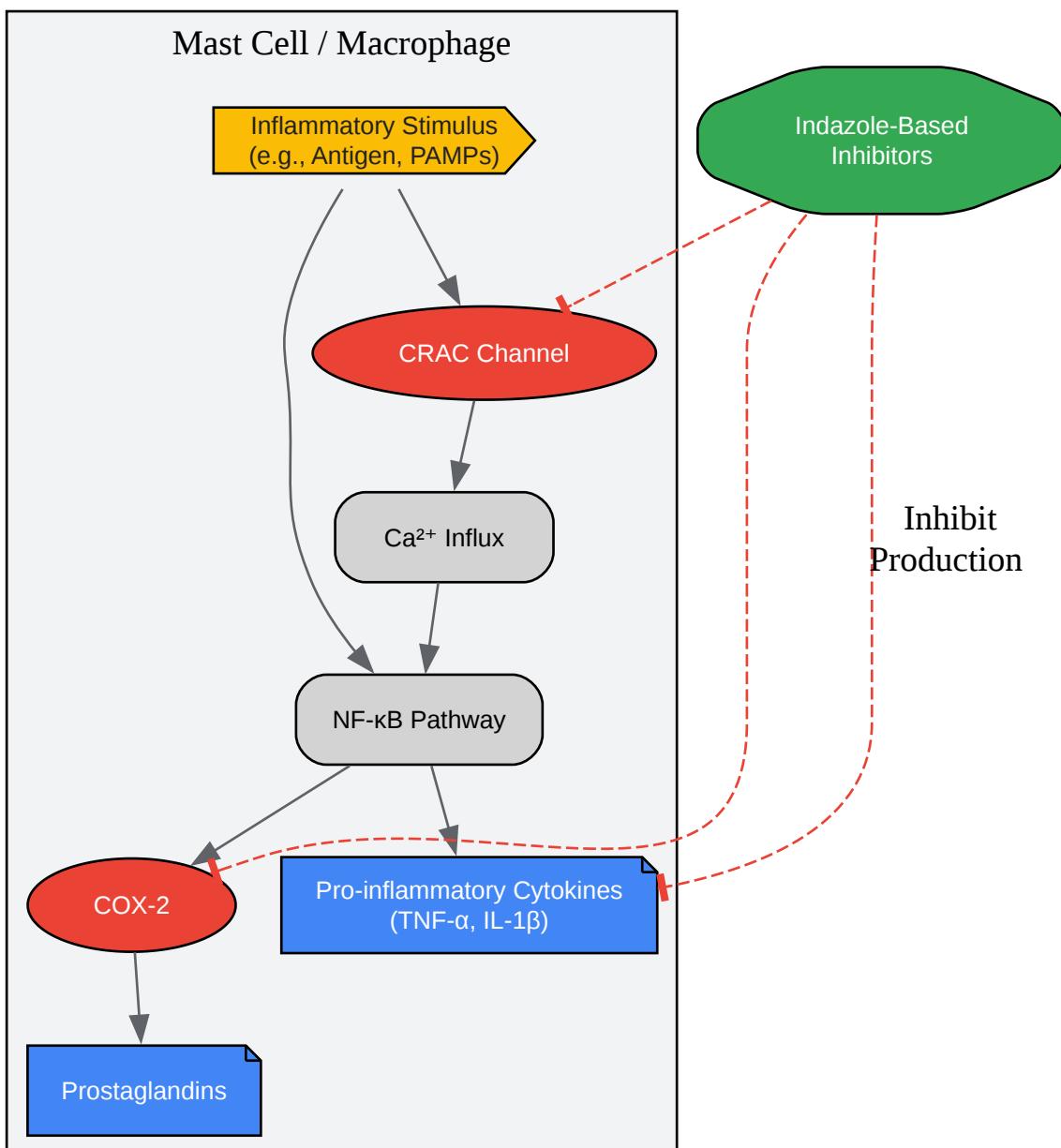
The following diagrams illustrate key signaling pathways involving targets of indazole derivatives and a generalized workflow for drug discovery starting from the **4-Fluoro-1H-indazole-6-carboxylic acid** core.



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Caption: Generalized drug discovery workflow using the indazole scaffold.





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